molecular formula C24H22N2O3 B3657706 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3657706
M. Wt: 386.4 g/mol
InChI Key: CNYZBHHWSHMXOO-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The structure of this compound features a benzoxazole ring, which is fused with a phenyl ring and substituted with an acetamide group, making it a molecule of interest for various synthetic and application studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions.

    Etherification: The next step involves the etherification of the benzoxazole core with 4-ethylphenol. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate product with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Solvent recovery and recycling would also be implemented to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethylbenzoic acid or 4-methylbenzoic acid derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzoxazole derivatives.

    Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.

    Biological Studies: It is investigated for its potential antimicrobial and anticancer properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes.

    Electronic Properties: In materials science, the compound’s conjugated system allows it to participate in electron transport, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(4-ethylphenoxy)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

Uniqueness

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-17-6-11-20(12-7-17)28-15-23(27)25-19-10-13-22-21(14-19)26-24(29-22)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYZBHHWSHMXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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